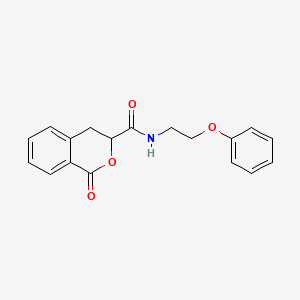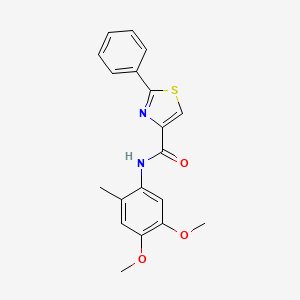
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was initially developed as a potential treatment for viral infections, but its anticancer properties were discovered during preclinical studies.
Wirkmechanismus
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide exerts its anticancer effects by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been shown to induce a variety of biochemical and physiological effects in cancer cells, including the activation of the NF-κB pathway, the inhibition of angiogenesis, and the induction of apoptosis. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide also has the potential to enhance the antitumor effects of chemotherapy and radiation therapy. However, one limitation of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its toxicity, which can limit its use in clinical settings.
Zukünftige Richtungen
Future research on N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide could focus on identifying new cancer types that are sensitive to N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide treatment, as well as developing new formulations of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide that can reduce its toxicity. Other possible directions for research could include investigating the mechanisms of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide-induced immune activation and exploring the potential of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide in combination with other immunotherapeutic agents.
Synthesemethoden
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-7-nitroquinoline with thionyl chloride, followed by the reaction of the resulting compound with 3-mercapto-1,2-dioxolan-4-one. The final product is obtained by reacting the intermediate compound with methylamine.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and prostate cancer. N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has also been shown to enhance the antitumor effects of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(16(19)18-12-5-6-23(20,21)9-12)7-11-3-4-13(22-2)8-15(11)17-10/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQDQKJBKCTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)



![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)